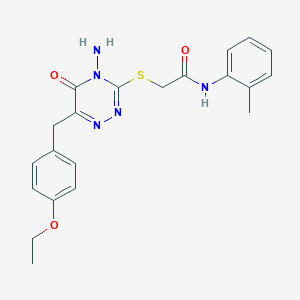

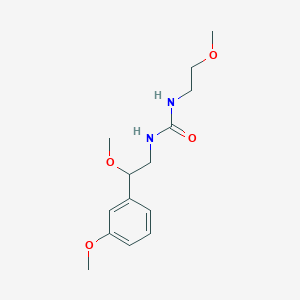

![molecular formula C10H13IO2 B2547846 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 1005151-07-4](/img/structure/B2547846.png)

7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 7-Oxabicyclo[2.2.1]heptane derivatives, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another study mentions the synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction .

Molecular Structure Analysis

Bicyclo[2.2.1]heptane is a privileged molecular structure embedded in numerous compounds with various functions . It is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Chemical Reactions Analysis

The Diels–Alder reaction is a common method for synthesizing compounds with the bicyclo[2.2.1]heptane structure . This reaction allows for the creation of a six-membered ring, which is a key feature of these compounds.

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione” are not available, related compounds such as norbornane (also known as bicyclo[2.2.1]heptane) are crystalline compounds with a melting point of 88 °C .

Applications De Recherche Scientifique

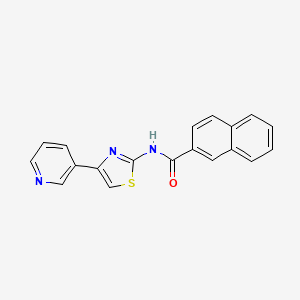

- Researchers have explored derivatives of 7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione as potential drug candidates. For instance, LMV-6015 and AMG 221 are based on this scaffold .

- The hydrogen bond catalysis mechanism distinguishes it from other methods, making it an attractive synthetic route .

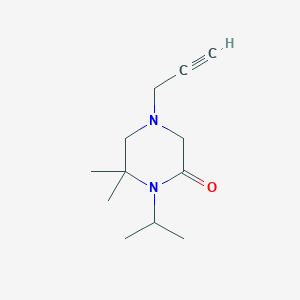

- Asymmetric Michael additions of substituted triketopiperazines to enones yield products with NP scaffolds, including diazabicyclo[2.2.1]heptane. These scaffolds have potential biological activity .

- Researchers seek direct access to bicyclo[2.2.1]heptanes with functionalized bridgeheads. The absence of such methods prompted the development of enantioselective approaches .

- Nature provides various 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes) with interesting biological properties. Synthesizing these compounds remains an active area of research .

Drug Development and Medicinal Chemistry

Organocatalysis and Cycloaddition Reactions

Natural Product Scaffolds

Functionalized Bridgehead Carbon Synthesis

Biological Activity and Beyond

Propriétés

IUPAC Name |

7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBSWQHYGYNOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1(C)CI)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)

![4-chloro-N-[4-[4-[(4-chlorobenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2547769.png)

![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)

![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)